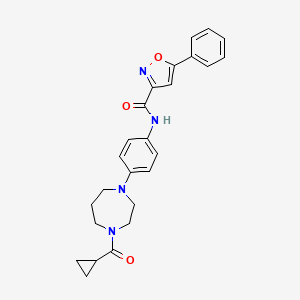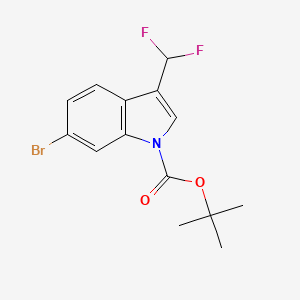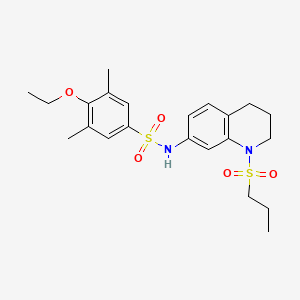![molecular formula C18H20ClN5O2 B2873279 N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1904130-70-6](/img/structure/B2873279.png)
N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidine derivatives are often synthesized through various methods, including the reaction of amidines with saturated ketones .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrimidine core, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrimidines are generally crystalline and colorless .Scientific Research Applications
Anticancer Activity
This compound has been explored for its potential in anticancer therapy . Pyrazolo[3,4-d]pyrimidines, which share a similar core structure, have demonstrated activity against various cancer cell lines . The presence of the morpholino group and the pyrrolopyrimidine core could interact with specific cellular targets, potentially inhibiting cancer cell growth.
Antiviral Properties
Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to encompass pharmacological potential as antivirals . The structural similarity suggests that N-[(4-chlorophenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide could be effective against viral infections by interfering with viral replication or assembly.
Neuroprotective Effects
Research indicates that derivatives of pyrazoline, which is structurally related to pyrazolo[3,4-d]pyrimidines, may have neuroprotective effects . This compound could potentially be used to protect neuronal cells from damage or degeneration, which is beneficial in conditions like Parkinson’s disease.
Antioxidant Capabilities
The compound’s framework is conducive to antioxidant activity . Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which can lead to cellular damage and contribute to various diseases .
Inhibition of Protein Kinases
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of protein kinases . These enzymes play a pivotal role in signaling pathways that control cell growth and survival, making them a target for cancer therapies. The compound could serve as a lead molecule for developing new kinase inhibitors.
Biological Potential in Pharmacology
Indole derivatives, which are structurally related to pyrazolo[3,4-d]pyrimidines, have shown a wide range of biological activities, including antimicrobial, antitubercular, and antidiabetic properties . This suggests that N-[(4-chlorophenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide could be a versatile compound in pharmacological research with multiple therapeutic applications.
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c19-15-3-1-13(2-4-15)9-21-18(25)24-11-14-10-20-17(22-16(14)12-24)23-5-7-26-8-6-23/h1-4,10H,5-9,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVQJBKYGOWRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2873199.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dimethoxybenzamide](/img/structure/B2873200.png)

![2-(2-fluorophenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2873202.png)
![2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2873204.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride](/img/structure/B2873207.png)
![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)
![1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2873210.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2873212.png)

![2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2873217.png)